molecular formula C8H5BrF4 B065707 2-Fluoro-3-(trifluoromethyl)benzyl bromide CAS No. 184970-25-0

2-Fluoro-3-(trifluoromethyl)benzyl bromide

Cat. No.: B065707
CAS No.: 184970-25-0
M. Wt: 257.02 g/mol
InChI Key: QBEHXDXQUVMEQX-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is characterized by the presence of both fluorine and bromine atoms, which significantly influence its chemical properties. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl bromide typically involves the selective introduction of fluorine and trifluoromethyl groups into specific positions of an aromatic ring. One common method includes the use of fluoroform-derived CuCF3, which demonstrates high reactivity towards aryl and heteroaryl halides . This method facilitates the trifluoromethylation of a broad variety of iodoarenes and some aromatic bromides, achieving nearly quantitative yields in certain cases.

Industrial Production Methods: Industrial production of this compound often involves the bromination of 2-fluoro-3-(trifluoromethyl)toluene under controlled conditions. The reaction is typically carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride or dichloromethane. The reaction conditions are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom is highly susceptible to nucleophilic attack, making the compound a valuable intermediate in various substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electron density on the aromatic ring .

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide
  • 4-Fluorobenzyl bromide
  • 3-(Trifluoromethyl)benzyl bromide

Comparison: 2-Fluoro-3-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This positioning significantly influences its chemical reactivity and physical properties compared to similar compounds. For instance, 2-Fluoro-6-(trifluoromethyl)benzyl bromide has the trifluoromethyl group in a different position, which can lead to variations in reactivity and applications .

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEHXDXQUVMEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372150
Record name 2-Fluoro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184970-25-0
Record name 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184970-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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